
N,N'-1,4-butanediyldipropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,4-butanediyldipropanamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a diamide compound that is synthesized through a multistep process.
科学的研究の応用
N,N'-1,4-butanediyldipropanamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N,N'-1,4-butanediyldipropanamide has been shown to have anti-inflammatory and neuroprotective effects. N,N'-1,4-butanediyldipropanamide has also been studied for its potential use as a drug delivery system. In agriculture, N,N'-1,4-butanediyldipropanamide has been shown to have antifungal properties and can be used as a pesticide. In materials science, N,N'-1,4-butanediyldipropanamide has been studied for its potential use as a building block for the synthesis of new materials.
作用機序
The mechanism of action of N,N'-1,4-butanediyldipropanamide is not fully understood. However, it is believed that N,N'-1,4-butanediyldipropanamide acts by inhibiting the activity of certain enzymes and proteins in the body. N,N'-1,4-butanediyldipropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. N,N'-1,4-butanediyldipropanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling.
Biochemical and Physiological Effects:
N,N'-1,4-butanediyldipropanamide has been shown to have anti-inflammatory and neuroprotective effects. N,N'-1,4-butanediyldipropanamide has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N,N'-1,4-butanediyldipropanamide has also been shown to protect neurons from oxidative stress and apoptosis. In addition, N,N'-1,4-butanediyldipropanamide has been shown to have antifungal properties and can be used as a pesticide.
実験室実験の利点と制限
One advantage of using N,N'-1,4-butanediyldipropanamide in lab experiments is its low toxicity. N,N'-1,4-butanediyldipropanamide has been shown to have low toxicity in animal studies. Another advantage is its stability. N,N'-1,4-butanediyldipropanamide is stable under a wide range of conditions, making it a useful compound for various applications. One limitation of using N,N'-1,4-butanediyldipropanamide in lab experiments is its low solubility in water. N,N'-1,4-butanediyldipropanamide is only slightly soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of N,N'-1,4-butanediyldipropanamide. One direction is to further explore its potential applications in medicine. N,N'-1,4-butanediyldipropanamide has shown promising results in animal studies for the treatment of inflammatory diseases and neurodegenerative disorders. Another direction is to explore its potential use as a building block for the synthesis of new materials. N,N'-1,4-butanediyldipropanamide has unique structural properties that make it a useful compound for the synthesis of new materials. Finally, further research is needed to fully understand the mechanism of action of N,N'-1,4-butanediyldipropanamide. Understanding the mechanism of action could lead to the development of more effective drugs and therapies.
合成法
The synthesis of N,N'-1,4-butanediyldipropanamide involves a multistep process that includes the reaction of butanediol with acrylonitrile to form 4-cyanobutanal. The 4-cyanobutanal is then reacted with propanamide to form N-(4-cyano-1-oxobutyl)propanamide. The final step involves the reduction of the N-(4-cyano-1-oxobutyl)propanamide with sodium borohydride to form N,N'-1,4-butanediyldipropanamide. The overall yield of this process is approximately 50%.
特性
IUPAC Name |
N-[4-(propanoylamino)butyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPOZQNDPIOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCNC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Propanamidobutyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4879077.png)
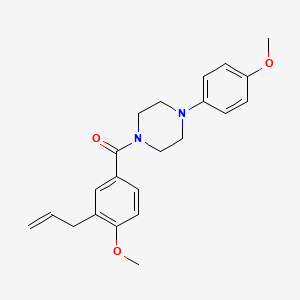
![ethyl 4-[4-methyl-5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4879103.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)
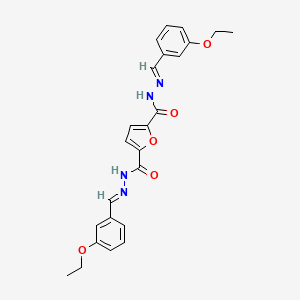
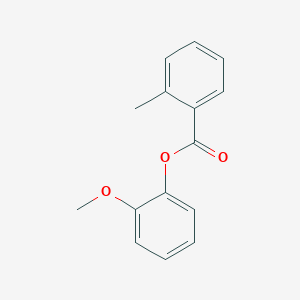

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)
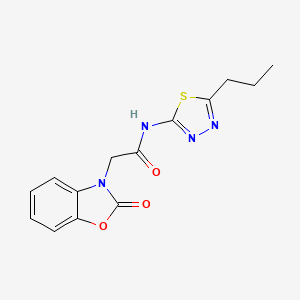
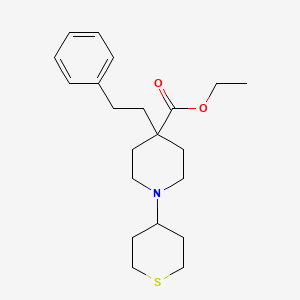
![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B4879162.png)